(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of isoflavan glycosides, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, has been reported through various chemical routes, often involving high-speed counter-current chromatography (HSCCC) for isolation and purification from plant extracts. For instance, a two-phase system composed of ethyl acetate-ethanol-acetic acid-water was used to isolate this compound from the root of Astragalus membranaceus with high purity, as determined by HPLC analysis. The structural elucidation was achieved through MS, 1H NMR, and 13C NMR spectroscopy (Ma et al., 2004).
Scientific Research Applications
Chromatographic Analysis and Quality Control
- UHPLC Method for Isoflavonoids Determination : A UHPLC method using a core-shell column was developed for the determination of eight isoflavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, in Astragali Radix. This method offers advantages in rapid analysis, lower column pressure, and reduced solvent consumption, making it suitable for conventional HPLC systems. This approach is significant for quality control of Astragali Radix (Tang et al., 2019).
Identification and Isolation from Natural Sources
- Isoflavonoids from Astragalus membranaceus var. mongholicus : Research identified several isoflavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, from the roots of Astragalus membranaceus var. mongholicus. These findings contribute to the understanding of the chemical composition of this medicinal plant (Zhang et al., 2012).
- High-Speed Counter-Current Chromatography for Isolation : A study utilized high-speed counter-current chromatography (HSCCC) to isolate (3R)-(-)-7,2'-dihydroxy-3',4'-dimethyl isoflavan-7-O-beta-D-glucopyranoside from Astragalus membranaceus. The successful isolation and purification of this compound demonstrate the utility of HSCCC in phytochemical research (Ma et al., 2004).
Pharmacological Studies and Biological Activities
- Antiglycation and Antioxidant Properties : The antiglycation and antioxidant properties of several flavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, were studied. These compounds from Viscum album (European Mistletoe) displayed significant activities, highlighting their potential therapeutic applications (Choudhary et al., 2010).
- Nitric Oxide Inhibitory Activities : A study on the traditional Chinese medicine formula Baoyuan Decoction identified several flavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, with notable nitric oxide inhibitory activities in macrophage cells. This suggests potential anti-inflammatory effects of these compounds (Ma et al., 2015).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZVSSUSCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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